1,4-butanediol, tBDMS
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Overview
Description
1,4-Butanediol, tBDMS (tert-Butyldimethylsilyl) is a chemical compound that belongs to the family of diols, which are compounds containing two hydroxyl (OH) groups. It is a colorless, viscous liquid with a slightly sweet odor. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
1,4-Butanediol, tBDMS can be synthesized through several methods. One common method involves the hydrogenation of maleic anhydride to produce succinic acid, which is then esterified and hydrogenated to yield 1,4-butanediol . Another method involves the reaction of acetylene with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce 1,4-butanediol . Industrial production methods include the Reppe process, which uses acetylene and formaldehyde, and the Davy process, which involves the hydrogenation of maleic anhydride .
Chemical Reactions Analysis
1,4-Butanediol, tBDMS undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce gamma-butyrolactone (GBL) using copper-based catalysts.
Reduction: It can be reduced to form tetrahydrofuran (THF) in the presence of phosphoric acid and high temperature.
Substitution: It reacts with dicarboxylic acids to form polyesters and with diisocyanates to form polyurethanes.
Cyclization: When exposed to an acidic medium, it cyclizes to produce tetrahydrofuran.
Common reagents used in these reactions include copper-based catalysts, phosphoric acid, and various acids and bases. The major products formed from these reactions include gamma-butyrolactone, tetrahydrofuran, polyesters, and polyurethanes.
Scientific Research Applications
1,4-Butanediol, tBDMS has a wide range of scientific research applications:
Mechanism of Action
1,4-Butanediol, tBDMS exerts its effects through various molecular targets and pathways. It is metabolized by alcohol dehydrogenase to gamma-hydroxybutyric acid (GHB), which then acts on the central nervous system . The compound affects synaptic plasticity via the ERK1/2-CREB-BDNF pathway, leading to the release of acetylcholine and ultimately affecting learning and memory .
Comparison with Similar Compounds
1,4-Butanediol, tBDMS can be compared with other similar compounds such as:
- 1,2-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol
- cis-Butene-1,4-diol
These compounds share similar chemical structures but differ in their physical and chemical properties. For example, 1,2-butanediol and 1,3-butanediol have different hydroxyl group positions, which affect their reactivity and applications . This compound is unique due to its specific reactivity and applications in various industrial processes.
Properties
CAS No. |
122795-01-1 |
---|---|
Molecular Formula |
C16H38O2Si2 |
Molecular Weight |
318.64 g/mol |
IUPAC Name |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-dimethylsilane |
InChI |
InChI=1S/C16H38O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h11-14H2,1-10H3 |
InChI Key |
FQBZLVHZDYXUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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